molecular formula C21H30N6O3 B2596562 1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-67-1

1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2596562
CAS No.: 919041-67-1
M. Wt: 414.51
InChI Key: MHZSHXBDHXJEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H30N6O3 and its molecular weight is 414.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A key area of research involving derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione focuses on their synthesis and biological evaluation for potential therapeutic applications. For example, a study by Zagórska et al. (2016) synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These compounds exhibited potential as antidepressant and/or anxiolytic agents, highlighting the compound's relevance in psychiatric disorder treatment research (Zagórska et al., 2016).

Receptor Affinity and Phosphodiesterases Activity

Further studies on similar derivatives have assessed their receptor affinity and inhibitory potencies for various phosphodiesterases, contributing to our understanding of the structural features responsible for receptor and enzyme activity. Such research provides a basis for developing new therapeutic compounds with improved specificity and efficacy for treating neurological and psychiatric conditions (Zagórska et al., 2016).

Antitumor Activity and DNA Binding Properties

The antitumor activity and DNA binding properties of imidazo[2,1-f]purine-2,4-dione derivatives have also been explored. Research in this area aims to identify compounds with potent cytotoxic effects against cancer cell lines and understand their mechanisms of action at the molecular level. Such studies contribute to the development of new anticancer agents with specific modes of action (Braña et al., 2002).

Molecular Modeling and Structure-Activity Relationships

Molecular modeling and structure-activity relationship (SAR) studies are crucial for understanding how derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione interact with biological targets. These studies help in designing compounds with enhanced biological activity and specificity for particular receptors or enzymes. By analyzing the effects of different substitutions at specific positions on the compound's core structure, researchers can optimize the pharmacological profile of these compounds (Baraldi et al., 2008).

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3/c1-14(2)13-26-19(28)17-18(23(5)21(26)29)22-20-25(15(3)16(4)27(17)20)8-6-7-24-9-11-30-12-10-24/h1,6-13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZSHXBDHXJEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.